Predicted Lipophilicity and Membrane Permeability vs. Primary Amide Analog
The N,N-dimethylacetamide group of the target compound confers a predicted increase in lipophilicity and passive membrane permeability compared to the primary amide analog 2-(3-bromo-5-chlorophenoxy)acetamide (CAS 2002788-92-1). Based on fragment-based clogP calculations, the replacement of -CONH2 with -CON(CH3)2 is estimated to increase logP by approximately 0.8–1.2 log units . Additionally, the tertiary amide completely removes the hydrogen-bond donor (HBD) count, reducing it from 2 (primary amide) to 0, which is a key parameter in Lipinski's Rule of Five and correlates with improved oral bioavailability potential [1].
| Evidence Dimension | cLogP and Hydrogen-Bond Donor Count (Drug-likeness) |
|---|---|
| Target Compound Data | Predicted cLogP ~2.3–2.7; HBD count: 0 |
| Comparator Or Baseline | 2-(3-Bromo-5-chlorophenoxy)acetamide (primary amide): Predicted cLogP ~1.3–1.7; HBD count: 2 |
| Quantified Difference | Δ cLogP ≈ +1.0; Δ HBD count: -2 |
| Conditions | Computational prediction using fragment-based methods (e.g., XLogP3, ACD/Labs consensus model) |
Why This Matters
The higher predicted lipophilicity and absence of hydrogen-bond donors make the target compound a more suitable scaffold for designing cell-permeable probes or CNS-penetrant candidates.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
